ethyl 1-(3,4-dimethoxybenzoyl)-3-piperidinecarboxylate
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Overview
Description
ethyl 1-(3,4-dimethoxybenzoyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 3,4-dimethoxybenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3,4-dimethoxybenzoyl)-3-piperidinecarboxylate typically involves the reaction of piperidine derivatives with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions to minimize by-products and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(3,4-dimethoxybenzoyl)-3-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or benzyl derivatives.
Substitution: Formation of new functionalized piperidine derivatives.
Scientific Research Applications
ethyl 1-(3,4-dimethoxybenzoyl)-3-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of ethyl 1-(3,4-dimethoxybenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Another piperidine derivative with similar structural features.
Icaridin: A piperidine-based compound used as an insect repellent.
Triazole-pyrimidine hybrids: Compounds with piperidine moieties used in neuroprotective and anti-inflammatory research .
Uniqueness
ethyl 1-(3,4-dimethoxybenzoyl)-3-piperidinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxybenzoyl group enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C17H23NO5 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C17H23NO5/c1-4-23-17(20)13-6-5-9-18(11-13)16(19)12-7-8-14(21-2)15(10-12)22-3/h7-8,10,13H,4-6,9,11H2,1-3H3 |
InChI Key |
UUIWMCVZJJZGEW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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